
3-(3,4-Dimethylphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-Dimethylphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C19H16N4O and its molecular weight is 316.364. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-(3,4-Dimethylphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has been recognized for its diverse biological activities. This article delves into the biological properties of this compound, focusing on its synthesis, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C21H24N4O3, with a molecular weight of 380.4 g/mol. The structure includes both oxadiazole and pyrazolidin moieties, which are known to contribute to the biological activity of similar compounds.
Synthesis
The synthesis of oxadiazole derivatives typically involves the reaction of hydrazine derivatives with carboxylic acids or their derivatives. For this specific compound, the synthesis may follow a pathway similar to other oxadiazoles, where the introduction of substituents on the phenyl rings can significantly influence biological activity.
Cytotoxicity
Several studies have evaluated the cytotoxic effects of oxadiazole derivatives against various cancer cell lines. For instance, research indicates that modifications to the oxadiazole structure can enhance cytotoxicity. A related study reported that certain oxadiazole derivatives exhibited IC50 values ranging from 29 μM to higher concentrations against HeLa and MCF-7 cell lines .
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | HeLa | TBD |
Related Oxadiazole Derivative | HeLa | 29 |
Related Oxadiazole Derivative | MCF-7 | 73 |
The anticancer mechanisms attributed to oxadiazoles include inhibition of growth factors and enzymes critical for cancer cell proliferation. The presence of both oxadiazole and pyrazolidin structures may enhance interaction with biological targets through hydrogen bonding and lipophilicity .
Antimicrobial Activity
In addition to cytotoxic properties, some studies have indicated that oxadiazoles possess antimicrobial activities. For example, derivatives have shown effectiveness against various bacterial strains and fungi, suggesting potential use in treating infections .
Case Studies
- Cytotoxic Evaluation : A case study involving a series of synthesized oxadiazoles demonstrated that structural modifications significantly impacted cytotoxicity profiles against cancer cell lines. The study highlighted that compounds with increased lipophilicity showed enhanced cellular uptake and subsequent cytotoxic effects .
- Antimicrobial Screening : Another study evaluated a range of oxadiazole derivatives for antimicrobial activity. Results indicated that certain modifications led to significant antibacterial effects against Gram-positive and Gram-negative bacteria .
Aplicaciones Científicas De Investigación
Anticancer Activity
Research indicates that derivatives of 1,3,4-oxadiazole possess significant anticancer properties. For instance, studies have demonstrated that certain oxadiazole compounds can induce apoptosis in cancer cells and inhibit tumor growth. The cytotoxic effects were particularly noted in glioblastoma cell lines, where specific derivatives showed promising results in reducing cell viability and promoting DNA damage in cancerous cells .
Case Study:
A study synthesized various oxadiazole derivatives and evaluated their anticancer activity using MTT assays. The results indicated that compounds containing the oxadiazole ring exhibited enhanced cytotoxicity against multiple cancer cell lines compared to controls .
Antidiabetic Effects
Oxadiazole derivatives have also been explored for their antidiabetic properties. In vivo studies using Drosophila melanogaster models showed that certain compounds effectively reduced glucose levels, indicating potential as antidiabetic agents .
Case Study:
In a recent study, a series of 1,3,4-oxadiazoles were synthesized and tested for their ability to lower blood glucose levels in diabetic models. Results showed significant reductions in glucose levels with certain derivatives outperforming others in efficacy .
Anti-inflammatory Properties
The anti-inflammatory potential of oxadiazole derivatives has been documented in various studies. Compounds have shown the ability to inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro and in vivo models .
Case Study:
A series of substituted oxadiazoles were evaluated for their anti-inflammatory activity using carrageenan-induced paw edema models. The findings suggested that several compounds significantly reduced swelling and inflammation compared to untreated controls .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the pharmacological properties of oxadiazoles. Modifications at specific positions on the oxadiazole ring or the pyrazolidine moiety can enhance bioactivity and selectivity towards specific targets.
Modification | Effect on Activity |
---|---|
Substitution at position 5 | Increased anticancer activity |
Alteration of phenyl groups | Enhanced anti-inflammatory effects |
Variation in alkyl chain length | Improved antidiabetic efficacy |
Propiedades
IUPAC Name |
3-(3,4-dimethylphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-12-8-9-15(10-13(12)2)18-21-19(24-23-18)16-11-20-22-17(16)14-6-4-3-5-7-14/h3-10,16-17,20,22H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEVAFUHKMQKVSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)C3CNNC3C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.